1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride
Description
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 4-bromophenyl ethyl substituent.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHBVGWDQPMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α-Bromo Ketone Intermediate
- The α-bromo ketone intermediate is prepared by selective bromination of the corresponding aryl ketone precursor.
- For example, starting from 1-(4-bromophenyl)ethyl ketone, bromination is conducted using bromine in the presence of a catalytic amount of aluminum trichloride (AlCl3) to achieve α-bromination without ring bromination.
- The reaction is typically carried out in an ether solvent such as diethyl ether or ethanol at low temperatures (ice bath conditions) to control selectivity.
- The α-bromo ketone is obtained quantitatively and used directly in the next step without further purification.
Nucleophilic Substitution with Pyrrolidine
- The α-bromo ketone is reacted with an excess of pyrrolidine (approximately 2.2 equivalents) at room temperature.
- The reaction mixture changes color (often orange) and an oil may separate, indicating progress.
- Stirring times vary from 1 to 24 hours depending on scale and conditions.
- After completion, the mixture is partitioned between water and diethyl ether.
- The organic layer is washed and acidified with 2 M ethereal hydrochloric acid to precipitate the hydrochloride salt of the target compound.
- The solid is collected by filtration and recrystallized from ethanol/ether mixtures to improve purity.
Isolation and Purification
- The hydrochloride salt is isolated by filtration after precipitation.
- Recrystallization solvents often include ethanol and diethyl ether.
- The final product is obtained as a solid with high purity and yield.
Alternative and Related Synthetic Routes
While the above method is well-established for similar arylpyrrolidine ketones, alternative strategies have been reported for related compounds such as 1-(4-bromophenyl)piperidine, which can inform the synthesis of pyrrolidine analogs:
- A two-step method starting from bromobenzene and pyrrolidine (or piperidine) involves nucleophilic aromatic substitution under heating with a bulky alkali base (e.g., potassium tert-butoxide) in sulfolane solvent to form N-phenylpyrrolidine intermediates.
- Subsequent bromination of the N-phenylpyrrolidine with brominating agents such as N-bromosuccinimide in the presence of catalysts like tetra-n-butylammonium tetraphenylborate yields the 4-bromo-substituted product.
- Purification is achieved by vacuum distillation or recrystallization using dichloromethane and n-heptane mixtures.
- This method offers advantages of fewer steps, simple operation, and relatively high yields, and can be adapted for the pyrrolidine analog by substituting piperidine with pyrrolidine.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | α-Bromination of aryl ketone | Bromine, catalytic AlCl3 | Diethyl ether or EtOH | 0°C (ice bath) | Selective α-bromination, no ring bromination |
| 2 | Nucleophilic substitution | Pyrrolidine (2.2 eq) | Diethyl ether or EtOH | Room temperature | Stir 1–24 h; orange color observed |
| 3 | Isolation and purification | Acidification with 2 M ethereal HCl, recrystallization | Ethanol/Diethyl ether | Ambient | Solid hydrochloride salt obtained |
| Alt 1 | Nucleophilic aromatic substitution | Bromobenzene, pyrrolidine, potassium tert-butoxide | Sulfolane | 140–165°C | Forms N-phenylpyrrolidine intermediate |
| Alt 2 | Bromination of intermediate | N-bromosuccinimide, tetra-n-butylammonium tetraphenylborate catalyst | Acetonitrile or dichloromethane | 15–40°C | High purity, vacuum distillation or recrystallization |
Research Findings and Analysis
- The α-bromoketone intermediate is crucial for high-yield synthesis, and its preparation by bromination with AlCl3 catalyst is highly efficient and selective.
- The nucleophilic substitution with pyrrolidine proceeds smoothly at room temperature without the need for elevated temperatures or strong bases, minimizing side reactions.
- The use of ethereal hydrochloric acid for salt formation ensures good precipitation and facilitates purification.
- Alternative methods involving direct arylation of pyrrolidine with bromobenzene under strong base and high temperature followed by bromination provide a complementary route with industrial scalability potential.
- Analytical techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm the absence of isomers and high purity of the final product.
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Detailed studies on its molecular pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrrolidine and Piperidine Derivatives
Key Observations :
- Ring Size : Piperidine derivatives (e.g., 1-(4-bromobenzyl)piperidine-4-carboxylic acid HCl) exhibit distinct conformational flexibility compared to pyrrolidine derivatives, affecting receptor binding and metabolic stability .
- Functional Groups: Carboxylic acid groups (as in the piperidine derivative) increase polarity, altering solubility and bioavailability compared to non-functionalized analogs .
Key Insights :
- Synthetic Utility : Chlorinated pyrrolidines (e.g., 1-(2-chloroethyl)pyrrolidine HCl) are preferred for nucleophilic substitution due to the labile chlorine atom, whereas bromophenyl derivatives are more suited for palladium-catalyzed coupling reactions .
- Bioactivity : Bromophenyl groups are associated with tyrosine kinase inhibition and antimicrobial activity, as seen in structurally related piperidine derivatives .
Physicochemical Properties and Stability
Critical Analysis :
- Surfactant Analogs : Compounds like 1-(2-dodecyloxyethyl)pyrrolidine HCl exhibit high aqueous solubility due to their surfactant properties, unlike bromophenyl derivatives, which rely on organic solvents .
- Hygroscopicity : Chlorinated and brominated pyrrolidines share hygroscopic tendencies, necessitating inert storage conditions .
Biological Activity
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride, also known by its CAS number 1803591-42-5, is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in the context of anti-inflammatory and antibacterial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 4-bromophenyl group, which is critical for its biological activity. The presence of the bromine atom is notable as halogen substitutions often enhance the pharmacological properties of organic compounds.
Research indicates that compounds with similar structures can act as inhibitors of various enzymes involved in inflammatory processes. For instance, studies have shown that pyrrolidine derivatives can inhibit leukotriene A(4) hydrolase, an enzyme crucial for the production of leukotriene B(4), a pro-inflammatory mediator implicated in several diseases such as inflammatory bowel disease and psoriasis .
Antibacterial Properties
This compound has been evaluated for its antibacterial activity. While specific data on this compound is limited, related pyrrolidine derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, pyrrolidine alkaloids have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anti-Inflammatory Effects
The compound's potential as an anti-inflammatory agent stems from its ability to inhibit leukotriene synthesis. In vitro assays have indicated that related compounds can reduce leukotriene levels in human blood samples, suggesting a mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship Studies
SAR studies on similar compounds highlight the importance of substituents like bromine in enhancing biological activity. For instance, modifications on the pyrrolidine ring have resulted in varying degrees of inhibition against LTA(4) hydrolase, with certain derivatives exhibiting potent oral bioactivity in mouse models .
Comparative Analysis
A comparative analysis of various pyrrolidine derivatives reveals that those with halogen substitutions often exhibit superior antibacterial properties compared to their non-halogenated counterparts. Table 1 summarizes some key findings from relevant studies:
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | TBD | TBD |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |
| 3,5-Dicyano pyridine-2-one | 0.5 | Escherichia coli |
| Pyrrolyl Benzamide Derivatives | 3.125 | Staphylococcus aureus |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
- Work in a fume hood to minimize inhalation risks, as the compound may release hazardous vapors under standard conditions .
- Follow institutional Chemical Hygiene Plans, including spill containment procedures and waste disposal guidelines for halogenated organics .
- Consult the Safety Data Sheet (SDS) for emergency measures, such as first aid for ingestion or inhalation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR peak assignments for the pyrrolidine ring and bromophenyl moiety .
- High-Performance Liquid Chromatography (HPLC) : Use certified reference materials (CRMs) to establish purity thresholds (>98%) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., 239.8 g/mol for the free base) and detect impurities via fragmentation patterns .
Q. What are the critical parameters to consider when designing a scalable synthesis route for this compound?
- Methodological Answer :
- Reaction Optimization :
- Temperature control (e.g., 0–5°C for hydrochloride salt formation to prevent decomposition) .
- Solvent selection (e.g., dichloromethane or ethyl acetate for solubility and ease of extraction) .
- Scalability :
- Use continuous-flow reactors to enhance reproducibility and reduce batch-to-batch variability .
- Monitor reaction progress via in-line FT-IR or Raman spectroscopy to identify intermediates .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis pathway of this compound?
- Methodological Answer :
- Quantum Chemical Calculations :
- Employ density functional theory (DFT) to model reaction pathways and identify transition states for key steps (e.g., alkylation of pyrrolidine) .
- Reaction Path Screening :
- Use automated algorithms (e.g., ARTn) to explore alternative routes, minimizing side-product formation .
- Machine Learning :
- Train models on existing pyrrolidine derivative syntheses to predict optimal catalysts (e.g., Pd/C for debromination avoidance) .
Q. How should researchers address discrepancies in biological activity data for pyrrolidine derivatives under varying experimental conditions?
- Methodological Answer :
- Controlled Variables :
- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to reduce variability in receptor-binding studies .
- Data Validation :
- Cross-reference results with orthogonal assays (e.g., SPR vs. fluorescence polarization for affinity measurements) .
- Reproducibility Checks :
- Replicate experiments across independent labs using shared CRMs to confirm activity trends .
Q. How can heterogeneous catalysis be integrated into the synthesis of bromophenyl-containing pyrrolidine derivatives to enhance yield?
- Methodological Answer :
- Catalyst Selection :
- Screen metal-organic frameworks (MOFs) or zeolites for selective alkylation reactions, minimizing byproducts .
- Solvent Optimization :
- Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and improve catalyst turnover .
- In Situ Monitoring :
- Deploy gas chromatography (GC) to track volatile byproducts and adjust reaction parameters dynamically .
Q. What methodologies enable the identification of potential degradation products of this compound under accelerated stability testing?
- Methodological Answer :
- Stress Testing :
- Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 3–9) to simulate long-term degradation .
- Analytical Workflow :
- Use HPLC-MS/MS to isolate and characterize degradation products (e.g., dehydrohalogenation or oxidation byproducts) .
- Reference Standards :
- Synthesize suspected degradants (e.g., 1-(4-bromophenyl)ethylene) for spectral comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
